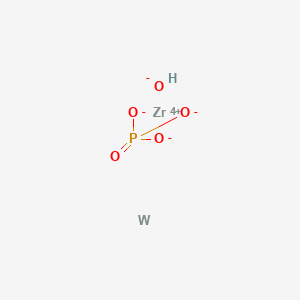![molecular formula C9H14ClNO3 B14244240 Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate CAS No. 189342-02-7](/img/structure/B14244240.png)
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate is an organic compound that features a propyl ester group, a chloroethylamino group, and a butenoate moiety
Méthodes De Préparation
The synthesis of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate typically involves the reaction of propyl 4-oxobut-2-enoate with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chloroethylamino groups with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate involves the interaction of the chloroethylamino group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved include DNA, proteins, and enzymes, where the compound can cause alkylation or cross-linking, leading to changes in their function and activity.
Comparaison Avec Des Composés Similaires
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate can be compared with similar compounds such as:
Cyclophosphamide: A well-known anticancer drug that also contains a chloroethylamino group. Unlike this compound, cyclophosphamide is a prodrug that requires metabolic activation.
Chlorambucil: Another anticancer agent with a similar chloroethylamino group. Chlorambucil is used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: A chemotherapy drug that also contains a chloroethylamino group and is used to treat multiple myeloma and ovarian cancer.
Propriétés
Numéro CAS |
189342-02-7 |
|---|---|
Formule moléculaire |
C9H14ClNO3 |
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
propyl 4-(2-chloroethylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-7-14-9(13)4-3-8(12)11-6-5-10/h3-4H,2,5-7H2,1H3,(H,11,12) |
Clé InChI |
AIBGILUSPJISAC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C=CC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
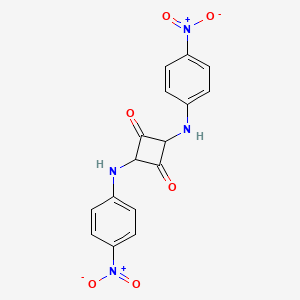
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)

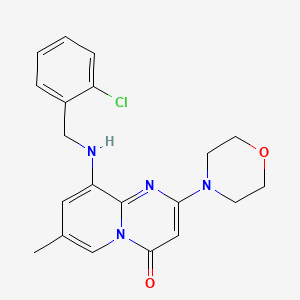
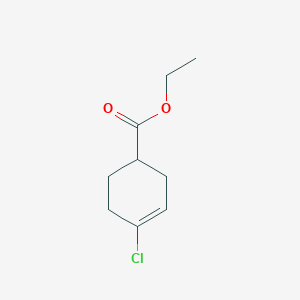
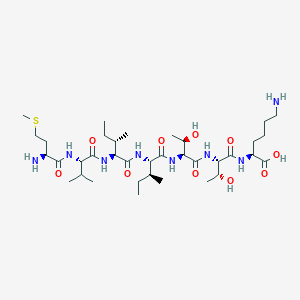

![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)
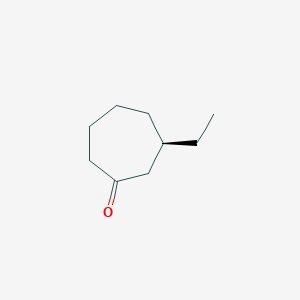
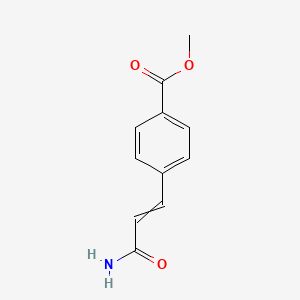
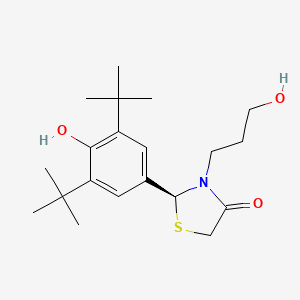
![4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14244256.png)
